REACTION_SMILES
|
[BH4-:28].[CH3:1][c:2]1[c:3]([C:4](=[O:5])[c:6]2[c:7]([CH3:16])[cH:8][c:9]([C:13](=[O:14])[OH:15])[cH:10][c:11]2[CH3:12])[cH:17][c:18](-[n:21]2[cH:22][n:23][cH:24][cH:25]2)[cH:19][cH:20]1.[Na+:27].[Na+:29].[OH-:26].[OH2:30]>>[CH3:1][c:2]1[c:3]([CH:4]([OH:5])[c:6]2[c:7]([CH3:16])[cH:8][c:9]([C:13](=[O:14])[OH:15])[cH:10][c:11]2[CH3:12])[cH:17][c:18](-[n:21]2[cH:22][n:23][cH:24][cH:25]2)[cH:19][cH:20]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[BH4-]
|
Name
|
Cc1ccc(-n2ccnc2)cc1C(=O)c1c(C)cc(C(=O)O)cc1C
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cc1ccc(-n2ccnc2)cc1C(=O)c1c(C)cc(C(=O)O)cc1C
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[OH-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Type
|
product
|
Smiles
|
Cc1ccc(-n2ccnc2)cc1C(O)c1c(C)cc(C(=O)O)cc1C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |